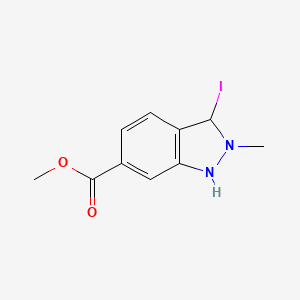

Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate typically involves a multi-step process. One common method includes the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles. This synthetic route provides the desired indazoles in moderate to good yields (55%–72%) and is tolerant of functionality on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different halogen atoms or other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate has been explored for its potential as a pharmacological agent. Its structural analogs have demonstrated various biological activities, including:

- Anticancer Activity : Research indicates that compounds with indazole structures can exhibit significant anticancer properties. For instance, derivatives of indazole have been studied for their ability to inhibit specific kinases involved in cancer progression, such as CDK1 and GSK-3 .

- Antimicrobial Properties : Some studies have highlighted the effectiveness of indazole derivatives against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthetic Applications

The synthesis of Methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate involves several methodologies that are noteworthy:

Synthesis Techniques

| Method | Description | Yield |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation to enhance reaction rates and yields. | Up to 98% |

| Conventional Heating | Traditional reflux methods in organic solvents like toluene or DMF. | Varies based on conditions |

These techniques allow for the efficient production of the compound and its derivatives, facilitating further research into their biological activities.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of Methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate and related compounds:

- Synthesis and Biological Evaluation : A study published in a peer-reviewed journal showcased the synthesis of various indazole derivatives, including Methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate, and evaluated their cytotoxicity against different cancer cell lines. The results indicated promising activity against certain types of leukemia cells .

- Structure–Activity Relationship Studies : Another research effort focused on understanding how modifications to the indazole core affect biological activity. This study revealed that specific substitutions could enhance potency against targeted pathways involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

- 1H-indazole

- 2H-indazole

- Pyrazole derivatives

Uniqueness

Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate (CAS No. 1363382-86-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C10H9IN2O2

- Molecular Weight: 316.1 g/mol

- Chemical Structure: The compound features an indazole core with a methyl ester and an iodine substituent, which are critical for its biological interactions.

Methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate exhibits biological activity primarily through its interaction with various biological targets:

- Kinase Inhibition:

- Antimicrobial Activity:

In Vitro Studies

Recent in vitro studies have highlighted the following findings regarding the biological activity of methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate:

| Study | Biological Activity | IC50 Value |

|---|---|---|

| Inhibition of cancer cell proliferation | 5.6 µM (PC3 cells) | |

| Antimicrobial effects against MRSA | 8.7 µM |

Case Studies

-

Cancer Research:

- A study evaluating the compound's effect on various cancer cell lines demonstrated significant inhibition of cell growth in prostate cancer (PC3) cells with an IC50 value of 5.6 µM. This suggests that the compound may be effective against certain malignancies by disrupting cellular signaling pathways associated with tumor growth .

- Antimicrobial Studies:

Safety and Toxicology

While specific toxicity data for methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate is limited, compounds with similar structures often require careful evaluation due to potential side effects associated with kinase inhibitors and antimicrobial agents. Further toxicological assessments are necessary to establish a safety profile.

Properties

IUPAC Name |

methyl 3-iodo-2-methyl-1,3-dihydroindazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IN2O2/c1-13-9(11)7-4-3-6(10(14)15-2)5-8(7)12-13/h3-5,9,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZVQSYRNDNUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(N1)C=C(C=C2)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.